molecular formula C9H17NO6S B2554998 tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate CAS No. 2023006-41-7

tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate

Cat. No.: B2554998
CAS No.: 2023006-41-7
M. Wt: 267.3
InChI Key: ORWHXHCSDYWSCI-ZETCQYMHSA-N
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Description

tert-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate is a chemical compound that features a tert-butyl group, a methoxymethyl group, and an oxathiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate typically involves the reaction of tert-butyl esters with appropriate reagents to form the desired oxathiazolidine ring. One common method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the oxathiazolidine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: tert-butyl hydroperoxide, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxathiazolidine derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of simpler oxathiazolidine compounds.

Scientific Research Applications

tert-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate
  • tert-Butyl (4S)-4-(ethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate
  • tert-Butyl (4S)-4-(methyl)-2,2-dioxo-oxathiazolidine-3-carboxylate

Uniqueness

tert-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can impact its chemical and biological properties.

Biological Activity

Tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate, with the CAS number 2023006-41-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and possible mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C9H17NO6SC_9H_{17}NO_6S, with a molecular weight of 267.3 g/mol. Its structure features a tert-butyl group, a methoxymethyl substituent, and a dioxo oxathiazolidine ring, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC9H17NO6S
Molecular Weight267.3 g/mol
Purity97%
CAS Number2023006-41-7

Cytotoxicity Studies

Understanding the cytotoxic effects of this compound is crucial for evaluating its safety profile:

  • Cell Viability Assays : Preliminary data suggest that the cytotoxicity of related oxathiazolidine derivatives varies significantly depending on their structural modifications. For example, some derivatives showed IC50 values ranging from 8 to 32 µg/mL against human fibroblasts .

While specific mechanisms for this compound are not fully elucidated, studies on similar compounds indicate several potential pathways:

  • Disruption of Cell Membranes : Compounds may disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial metabolism.

Study 1: Antimicrobial Efficacy

A recent study synthesized various oxathiazolidine derivatives and tested their antimicrobial efficacy against multiple strains. The results indicated that modifications at the methoxy position significantly influenced antibacterial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against S. aureus and reduced toxicity towards human cells compared to their parent structures .

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of oxathiazolidine derivatives on gastric cancer cell lines. The study found that certain structural features led to selective toxicity against cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology .

Properties

IUPAC Name

tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6S/c1-9(2,3)16-8(11)10-7(5-14-4)6-15-17(10,12)13/h7H,5-6H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWHXHCSDYWSCI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2023006-41-7
Record name t-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate
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